molecular formula C22H32N6O4 B064319 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- CAS No. 169563-65-9

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-

Cat. No. B064319
M. Wt: 444.5 g/mol
InChI Key: GZSRRQJXSSXUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- is a chemical compound that belongs to the class of purine derivatives. It is a potent and selective inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response.

Mechanism Of Action

The mechanism of action of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- involves the inhibition of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-, which is an important sensor of cytosolic DNA. 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- catalyzes the production of cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway and triggers the production of type I interferons and other proinflammatory cytokines. By inhibiting 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-, 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- can suppress the immune response and reduce inflammation.

Biochemical And Physiological Effects

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- has been shown to have potent anti-inflammatory effects in both in vitro and in vivo models. It can reduce the production of proinflammatory cytokines, such as IFN-β, TNF-α, and IL-6, and inhibit the activation of immune cells, such as macrophages and dendritic cells. It has also been shown to have antiviral activity against hepatitis B and C viruses.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- is its selectivity for 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibition, which makes it a valuable tool for studying the role of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in the immune response. It also has good solubility in both water and organic solvents, which makes it easy to handle and use in various assays. However, its potency and efficacy may vary depending on the experimental conditions and the cell type used, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for the research on 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-. One area of interest is the development of more potent and selective 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibitors that can be used for therapeutic purposes. Another direction is the investigation of the role of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in various diseases, such as cancer and neurodegenerative disorders, and the potential use of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- inhibitors in their treatment. Additionally, the use of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- involves the reaction of 7-bromo-1,3-dimethyl-2,6-dioxopurine with cyclohexyl isocyanate in the presence of a base. The resulting intermediate is then treated with cyclohexyl chloroformate to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo- has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of interferon-beta (IFN-β) and other proinflammatory cytokines in response to DNA damage and viral infection. This makes it a promising candidate for the treatment of autoimmune diseases, such as lupus and psoriasis, as well as viral infections, such as hepatitis B and C.

properties

CAS RN

169563-65-9

Product Name

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-

Molecular Formula

C22H32N6O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-cyclohexyl-N-(cyclohexylcarbamoyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide

InChI

InChI=1S/C22H32N6O4/c1-25-19-18(20(30)26(2)22(25)32)27(14-23-19)13-17(29)28(16-11-7-4-8-12-16)21(31)24-15-9-5-3-6-10-15/h14-16H,3-13H2,1-2H3,(H,24,31)

InChI Key

GZSRRQJXSSXUSI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3CCCCC3)C(=O)NC4CCCCC4

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3CCCCC3)C(=O)NC4CCCCC4

Other CAS RN

169563-65-9

synonyms

7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexyla mino)carbonyl)-1,3-dimethyl-2,6-dioxo-

Origin of Product

United States

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